Ursaoic diprop monoester

Description

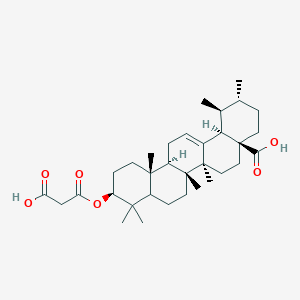

Based on nomenclature conventions (IUPAC guidelines ), its name suggests a monoesterified form of a parent acid (e.g., ursaoic acid) with a dipropyl chain. Monoesters, in general, are characterized by a single ester linkage formed via the reaction of an alcohol with a carboxylic acid.

Properties

CAS No. |

143070-05-7 |

|---|---|

Molecular Formula |

C33H50O6 |

Molecular Weight |

542.7 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-(2-carboxyacetyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C33H50O6/c1-19-10-15-33(28(37)38)17-16-31(6)21(27(33)20(19)2)8-9-23-30(5)13-12-24(39-26(36)18-25(34)35)29(3,4)22(30)11-14-32(23,31)7/h8,19-20,22-24,27H,9-18H2,1-7H3,(H,34,35)(H,37,38)/t19-,20+,22?,23-,24+,27-,30+,31-,32-,33+/m1/s1 |

InChI Key |

BXCDNFMSWNBZGR-USTJOKCASA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(=O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |

Synonyms |

ursa-12-ene-28-oic acid 3-propanedioic acid monoester ursaoic diprop monoeste |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Monoesters

- Phthalate Monoesters: Hydrolyzed metabolites of phthalate diesters, exhibiting greater bioactivity due to enhanced cellular uptake and receptor interaction .

- Borate Monoesters: Serve as transient intermediates in borate-diol complexation, critical for plant cell wall crosslinking .

- Wax Monoesters: Differ in chain length (e.g., rice bran wax: C48–C64 vs. carnauba wax: C56), impacting melting points and industrial applications .

Metabolic and Environmental Behavior

- Bioactivity: Monoesters like phthalate monoesters are more bioactive than their diester precursors, with rapid urinary excretion for short-chain variants (e.g., monoethyl phthalate) and fecal excretion for long-chain derivatives .

- Environmental Stability: Monoester concentrations in soils and aquatic systems correlate with phosphate availability. For example, orthophosphate monoesters in agricultural soils increase with fertilizer application but degrade into diesters under alkaline conditions .

Analytical Challenges

- NMR Artifacts: Monoester quantification via ³¹P-NMR requires correction for diester degradation products (e.g., α/β-glycerophosphate), which falsely inflate monoester signals .

- Chromatographic Differentiation: Long-chain wax monoesters (C48–C64) require high-temperature GC-MS for resolution, whereas phthalate monoesters are separable via HPLC .

Q & A

Q. How should researchers statistically validate the significance of this compound’s observed effects in heterogeneous datasets?

- Methodological Answer : Apply mixed-effects models to account for variability across biological replicates. Use false discovery rate (FDR) correction for high-throughput data (e.g., RNA-seq). For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report effect sizes with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.